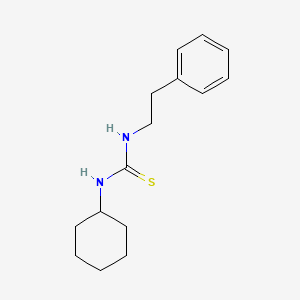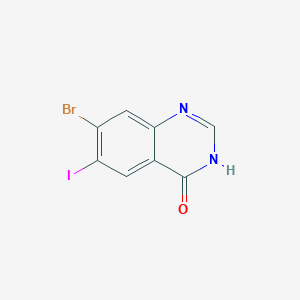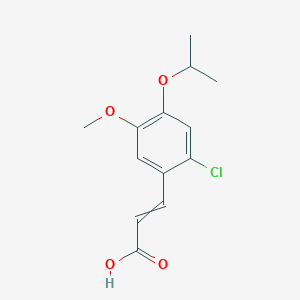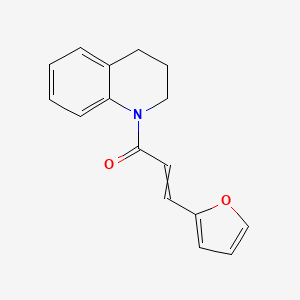
1-Cyclohexyl-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-phenylethyl)thiourea can be achieved through several methods:
Condensation Reaction: A common method involves the condensation of cyclohexylamine with phenethyl isothiocyanate in an aqueous medium.
Thioacylation: Another approach involves the reaction of amines with carbon disulfide in the presence of a catalyst.
Industrial Production: On an industrial scale, the synthesis may involve the use of phenyl chlorothionoformate as a thiophosgene equivalent, reacting with amines in water to produce thioureas in high yields.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Scientific Research Applications
1-Cyclohexyl-3-(2-phenylethyl)thiourea has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-phenylethyl)thiourea involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are involved in various metabolic pathways.
Molecular Targets: It targets specific proteins and enzymes, disrupting their normal function and leading to therapeutic effects, such as antibacterial and anticancer activities.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives:
1-Cyclohexyl-3-phenylthiourea: Similar in structure but lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
Phenethylamine-based Thioureas: These compounds exhibit strong antibacterial and antioxidant activities, similar to this compound, but with different structural features.
Chiral Thioureas: These derivatives are used in asymmetric synthesis and medicinal chemistry, highlighting the versatility of thiourea compounds.
Properties
Molecular Formula |
C15H22N2S |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) |
InChI Key |
OZMNFPBNTNLENS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
![N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12459334.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12459350.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)
![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12459390.png)
![4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)


